Product packaging for Bromacil-sodium(Cat. No.:CAS No. 69484-12-4)

Bromacil-sodium

Cat. No.: B1262711
CAS No.: 69484-12-4
M. Wt: 283.1 g/mol
InChI Key: VELWQJSHXOKZPK-UHFFFAOYSA-M
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Description

Historical Overview of Bromacil (B1667870) and Bromacil-sodium as a Herbicidal Agent

The development of the chemical compound Bromacil marked a significant advancement in weed management. First registered as a pesticide in the United States in 1961, Bromacil emerged from scientific explorations into pyrimidine (B1678525) chemistry. nih.govcamachem.comwikipedia.orgherts.ac.ukesaa.org It was introduced as a potent herbicidal agent for broad-spectrum control of unwanted vegetation. cambridge.org

This compound is the sodium salt of bromacil. nih.govepa.gov The creation of salt formulations, including sodium and lithium salts, was a key development to enhance the compound's utility in various formulations, for instance by affecting its solubility. epa.gov While much of the historical literature focuses on the parent compound, bromacil, the development of its salts was crucial for creating stable and effective commercial herbicide products.

Classification within Uracil (B121893) Herbicide Chemistry and its Agronomic Role

This compound belongs to the substituted uracil class of herbicides. nih.govcamachem.comwikipedia.org The herbicidal mechanism of this chemical family is the inhibition of photosynthesis. cambridge.orgcambridge.orgk-state.eduresearchgate.net Specifically, uracil herbicides block the Hill reaction in photosystem II, a critical process in the light-dependent reactions of photosynthesis. cambridge.org This disruption halts the plant's ability to produce energy, leading to its eventual death.

As a soil-acting herbicide, this compound is primarily absorbed through the root system of plants and then translocated upward via the xylem. k-state.eduresearchgate.net This systemic action makes it effective against a wide range of annual and perennial weeds.

Its agronomic role is twofold. It is used for non-selective, total vegetation control in non-crop areas such as industrial sites, railways, and rights-of-way. nih.govcamachem.comesaa.orgepa.gov Additionally, it serves as a selective herbicide in certain agricultural settings, most notably for weed management in citrus and pineapple plantations. nih.govwikipedia.orgesaa.orgepa.gov

Table 1: Chemical Identity of Bromacil and this compound

Property Bromacil This compound
IUPAC Name 5-bromo-3-sec-butyl-6-methyluracil sodium;5-bromo-3-butan-2-yl-6-methyl-2,4-dioxo-1H-pyrimidin-3-ide
CAS Number 314-40-9 69484-12-4
Molecular Formula C₉H₁₃BrN₂O₂ C₉H₁₂BrN₂NaO₂
Molecular Weight 261.12 g/mol 283.10 g/mol

Data sourced from PubChem and other chemical databases. nih.govherts.ac.ukepa.govchemsrc.com

Scope and Significance of this compound Research in Environmental Science

The very properties that make bromacil an effective herbicide—persistence and water solubility—have also made it a subject of significant interest in environmental science. Upon application, this compound dissociates in water, releasing the bromacil anion which is the active herbicidal component. regulations.gov Therefore, environmental research largely focuses on the fate and transport of bromacil itself.

A key area of research is its behavior in soil and water systems. Studies have consistently shown that bromacil is persistent in the soil environment, with a half-life that can extend to several months. wikipedia.orgesaa.orgepa.gov Its mobility in soil and its potential to leach into groundwater is a primary concern and a major focus of environmental studies. nih.govepa.govherts.ac.uk The widespread detection of bromacil in groundwater, particularly in agricultural regions where it has been heavily used, underscores the environmental significance of this compound. nih.govregulations.gov

Research also investigates the degradation pathways of bromacil. The primary routes of dissipation identified are photodegradation in alkaline water and microbial degradation under anaerobic soil conditions. regulations.govepa.gov Understanding these processes is crucial for predicting its environmental longevity and for developing strategies to mitigate potential contamination.

Table 2: Environmental Fate Characteristics of Bromacil

Environmental Parameter Finding Reference
Soil Half-Life Can be approximately 5 to 6 months; persistent. esaa.orgepa.gov
Mobility High mobility in soil with a high potential for leaching. nih.govepa.govherts.ac.uk
Primary Dissipation Routes Photolysis in alkaline water; anaerobic microbial degradation. regulations.govepa.gov
Groundwater Contamination Frequently detected in groundwater in areas of use. nih.govregulations.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrN2NaO2 B1262711 Bromacil-sodium CAS No. 69484-12-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

69484-12-4

Molecular Formula

C9H12BrN2NaO2

Molecular Weight

283.1 g/mol

IUPAC Name

sodium;5-bromo-3-butan-2-yl-6-methylpyrimidin-1-ide-2,4-dione

InChI

InChI=1S/C9H13BrN2O2.Na/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14;/h5H,4H2,1-3H3,(H,11,13,14);/q;+1/p-1

InChI Key

VELWQJSHXOKZPK-UHFFFAOYSA-M

SMILES

CCC(C)N1C(=O)C(=C([N-]C1=O)C)Br.[Na+]

Canonical SMILES

CCC(C)N1C(=O)C(=C(N=C1[O-])C)Br.[Na+]

Synonyms

omacil
bromacil, sodium salt
bromacyl
Hyvar X

Origin of Product

United States

Biochemical and Physiological Mechanisms of Herbicidal Action

Elucidation of Photosynthetic Inhibition Pathways

Photosystem II Interaction and Electron Transport Disruption

Bromacil-sodium is classified as a Photosystem II (PSII) inhibitor. ucanr.edu Photosynthesis involves two main photosystems, and PSII is responsible for the initial light-dependent reactions, including the splitting of water and the generation of an electron flow. This compound disrupts this critical process by blocking the photosynthetic electron transport chain. ucanr.edu

This inhibition prevents the flow of electrons from the primary quinone electron acceptor (Q_A) to the secondary quinone acceptor (Q_B). researchgate.net By halting electron transport, the herbicide effectively stops carbon dioxide fixation and the production of ATP and NADPH, the energy and reducing power essential for plant growth and survival. ucanr.edu The blockage of the electron transport chain also leads to the formation of highly reactive molecules, such as triplet chlorophyll (B73375) and singlet oxygen, which initiate a cascade of oxidative damage, causing lipid and protein peroxidation. This results in the destruction of cell membranes, leading to leakage, disintegration of organelles, and ultimately, cell death. ucanr.edu

Specific Binding Site Analysis within Plant Photosystems

The precision of this compound's action is due to its interaction with a specific component of the PSII complex. Research has identified the target as the D1 protein, a core component of the PSII reaction center located in the thylakoid membranes of chloroplasts. ucanr.eduucanr.edu

This compound competes with the native molecule, plastoquinone (B1678516), for its binding niche on the D1 protein. unl.eduucanr.edu Specifically, uracil (B121893) herbicides like bromacil (B1667870) bind to the Q_B binding site, physically obstructing plastoquinone from docking and accepting electrons from Q_A. hracglobal.com This competitive inhibition is the direct cause of the electron transport blockage. While other herbicides also target the D1 protein, they may bind to different, albeit overlapping, sites. This specificity determines the cross-resistance patterns observed in weed populations. For instance, a mutation at one amino acid position (Serine-264) can confer resistance to triazine herbicides but does not affect the binding of uracils or urea-type herbicides. hracglobal.com

Table 1: Binding Characteristics of PSII-Inhibiting Herbicides This interactive table summarizes the binding sites for different classes of Photosystem II inhibitors.

Herbicide Class WSSA Group Primary Binding Site Key Component
Uracils (e.g., Bromacil) 5 Q_B niche on D1 protein D1 Protein
Triazines (e.g., Atrazine) 5 Q_B niche on D1 protein D1 Protein
Ureas (e.g., Diuron) 7 Q_B niche on D1 protein D1 Protein
Nitriles (e.g., Bromoxynil) 6 Q_B niche on D1 protein D1 Protein

Mechanisms of Plant Uptake and Translocation Dynamics

The journey of this compound from the external environment to its site of action within the chloroplasts is a critical factor in its herbicidal activity. This process involves efficient absorption by the roots and subsequent long-distance transport throughout the plant.

Root Absorption and Xylem Transport Efficiency

This compound is primarily absorbed from the soil by the plant's root system. researchgate.net Its relatively high water solubility facilitates its presence in the soil solution, where it can be taken up with water by the roots. The main area of absorption occurs just behind the root tip, a zone characterized by numerous root hairs that maximize surface area for water and nutrient uptake.

Once absorbed into the root, the herbicide is translocated upwards to the shoots. This long-distance transport occurs predominantly through the xylem, the plant's water-conducting tissue. researchgate.net The movement within the xylem is a passive process, driven by the transpiration stream—the pull of water from the roots to the leaves, where it evaporates. This mechanism effectively delivers the herbicide to the leaves, the primary site of photosynthesis. researchgate.net While some absorption can occur through leaves and stems, root uptake followed by xylem translocation is the principal pathway. researchgate.net

Intracellular Redistribution within Plant Tissues

Upon arrival in the leaf via the xylem, this compound must move from the vascular tissue into the mesophyll cells to reach its target site within the chloroplasts. This final stage of its journey involves short-distance transport across cell membranes. Once inside the leaf cells, the herbicide moves into the chloroplasts, the organelles containing the thylakoid membranes and the PSII complexes. ucanr.eduwur.nl

Studies modeling the uptake of bromacil in soybean plants have conceptualized the plant as a series of compartments, including xylem, phloem, and general storage areas within root, stem, and leaf tissues. epa.gov These models show a satisfactory prediction of the observed distribution patterns. epa.govepa.gov Research on the metabolism of bromacil within plants has shown that it remains largely as the parent compound, indicating limited breakdown or detoxification by the plant itself. oup.comoup.com This persistence within the tissues ensures it reaches the chloroplasts in its active form to inhibit photosynthesis. While it is known to accumulate in the leaves to exert its effect, the precise quantitative distribution among different subcellular compartments like the vacuole, cytoplasm, and cell wall is a complex process influenced by the chemical's properties and the plant's physiology.

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Family/Class
This compound Uracil Herbicide
Bromacil Uracil Herbicide
Atrazine Triazine Herbicide
Diuron Urea (B33335) Herbicide
Bromoxynil Nitrile Herbicide
Plastoquinone Quinone
ATP (Adenosine triphosphate) Nucleotide
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) Nucleotide

Environmental Behavior and Fate Dynamics of Bromacil and Its Sodium Salt

Persistence and Dissipation in Environmental Compartments

The persistence of bromacil (B1667870), a measure of how long the compound remains in the environment, is a key factor in its potential for long-term effects and transport. This persistence is often quantified by its half-life, the time it takes for half of the initial amount of the substance to degrade.

Half-Life Determination in Soil, Water, and Sediment Matrices

The half-life of bromacil varies significantly across different environmental matrices such as soil, water, and sediment, influenced by the specific conditions of each compartment.

In soil, bromacil's half-life is reported to be approximately 60 days, though it can extend to as long as 8 months under certain conditions. orst.edu One study on a Butlertown silt loam found a half-life of about 5 to 6 months. epa.gov In a laboratory setting using a sandy loam soil under saturated conditions, the observed half-life ranged from 144 to 198 days. nih.gov A long-term study in an apple orchard where bromacil was applied annually for 6-7 years indicated an apparent half-life of roughly 8 months. nih.gov Furthermore, in neutral pH soil (pH 6.6), bromacil degrades slowly, with a reported half-life of 275 days. regulations.gov Field dissipation studies have shown half-lives ranging from 124 to 155 days. epa.gov

In the aquatic environment, the half-life of bromacil is also variable. It is estimated to have a 2-month half-life in clean river water with low sediment. orst.edupic.int The aqueous photolysis half-life at pH 7 is reported to be 102 days. regulations.gov Under aerobic aquatic conditions, the metabolism half-life can range from 220 to 675 days. regulations.gov Conversely, under anaerobic aquatic conditions, the half-life is shorter, ranging from 89.2 to 155 days. regulations.gov One study reported an anaerobic half-life of 39 days in a sediment/water system, although this was based on limited measurements. nih.gov

The following table summarizes the reported half-life values for bromacil in different environmental matrices.

Environmental MatrixConditionHalf-LifeReference(s)
SoilGeneral~60 days to 8 months orst.edu
SoilSilt Loam~5 to 6 months epa.gov
SoilSandy Loam (Lab, Saturated)144-198 days nih.gov
SoilApple Orchard (Field)~8 months nih.gov
SoilNeutral pH (6.6)275 days regulations.gov
SoilField Dissipation124-155 days epa.gov
WaterClean River Water2 months orst.edupic.int
WaterAqueous Photolysis (pH 7)102 days regulations.gov
WaterAerobic Aquatic Metabolism220-675 days regulations.gov
WaterAnaerobic Aquatic Metabolism89.2-155 days regulations.gov
Sediment/WaterAnaerobic39 days nih.gov

Factors Influencing Environmental Longevity and Persistence Rates

Several factors influence the environmental longevity and persistence of bromacil. These include soil properties, pH, temperature, sunlight exposure, and microbial activity.

Soil composition plays a significant role. Bromacil binds only slightly to soil particles, and its persistence is correlated with the organic content of the soil. orst.edu Because of its weak adsorption to soil, it has a high potential to leach through the soil profile, particularly in sandy soils. orst.edupic.int

The pH of the surrounding medium is a critical factor, especially in water. Bromacil is stable to hydrolysis under normal environmental conditions (pH 5 and 7). epa.govepa.gov However, it is susceptible to photolysis in water under alkaline conditions (pH 9). regulations.govepa.gov

Sunlight exposure can contribute to degradation, although its effectiveness varies. While some studies suggest that bromacil does not readily break down in sunlight on dry soil, others indicate that photolysis is a primary route of dissipation in water, particularly at higher pH. regulations.govorst.edu The presence of photosensitizers, such as methylene (B1212753) blue, rose bengal, and riboflavin, can significantly accelerate the photodegradation of bromacil in aqueous solutions, even in frozen conditions. nih.gov

Microbial degradation is another key dissipation pathway. epa.govpic.int Certain soil microorganisms are capable of degrading bromacil. epa.gov Under anaerobic conditions in soil and water, microbial degradation appears to be a primary route of dissipation. epa.gov

Temperature also affects persistence. Increased temperatures showed very little loss of bromacil from dry soil in some tests. orst.edu However, bromacil is known to be hydrolyzed by acids and elevated temperatures. researchgate.net

Degradation Pathways and Kinetics

The breakdown of bromacil in the environment occurs through various pathways, with photolytic degradation being a significant process, especially in aquatic systems. The kinetics of these reactions determine the rate at which the compound is transformed.

Photolytic Degradation Processes

Photolysis, or the breakdown of compounds by light, is a key degradation pathway for bromacil. This process can occur directly or be sensitized by other substances in the environment.

The rate of aqueous photolysis of bromacil is highly dependent on pH. While stable to direct photolysis at acidic and neutral pH (pH 5 and 7), bromacil degrades rapidly under alkaline conditions (pH 9). regulations.govepa.gov In a study using frozen aqueous solutions with photosensitizers, degradation over an 8-hour exposure period was 10-15% at pH 6.8, 70-100% at pH 8.2, and 100% at pH 9.1. nih.gov This indicates that as the pH becomes more alkaline, the susceptibility of bromacil to photodegradation increases significantly. The photodegradation of bromacil in the presence of a photocatalyst followed pseudo-first-order kinetics. nih.gov

The following table illustrates the effect of pH on the photodegradation of bromacil in the presence of photosensitizers.

pHDegradation (8-hour exposure)Reference(s)
6.810-15% nih.gov
8.270-100% nih.gov
9.1100% nih.gov

Research has identified several photodegradation products of bromacil, shedding light on the transformation pathways. In studies involving photocatalysis under simulated sunlight, a number of degradation products have been identified. nih.gov

One identified photoproduct is 5-bromo-6-methyluracil. nih.gov In a study on the photocatalyzed degradation of bromacil in aqueous suspensions of titanium dioxide, 5-hydroxy-3-sec-butyl-6-methyl uracil (B121893) and diisopropyl urea (B33335) were identified as degradation products. nih.gov Another study identified 5-bromo-3-sec-butyl-6-hydroxymethyluracil as a metabolite. pic.int The formation of these products suggests that the degradation mechanism involves reactions such as hydroxylation and dealkylation of the parent molecule. The transformation routes of the photocatalytic degradation of bromacil have been proposed based on the identified by-products. nih.gov

Microbial Transformation and Biodegradation Studies

The breakdown of bromacil in the environment is significantly influenced by microbial activity. Both aerobic and anaerobic microorganisms play a role in its transformation, although the rate and extent of degradation can vary widely depending on environmental conditions.

Aerobic and Anaerobic Soil Metabolism

Microbial degradation is a key process in the dissipation of bromacil from soil. epa.gov Under aerobic conditions, the breakdown of bromacil can be slow. For instance, in a silty clay loam soil, bromacil had a half-life of 275 days. nih.govregulations.gov The primary degradation product in this process was carbon dioxide. nih.govregulations.gov Other minor metabolites identified include 5-bromo-6-methyluracil, 5-bromo-3-(alpha-hydroxymethylpropyl)-6-methyluracil, 5-bromo-3-sec-butyl-6-hydroxymethyluracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyluracil, and 3-sec-butyl-6-methyluracil. nih.gov However, in some cases, such as in loamy sand and mucky peat soils, the mineralization half-lives were estimated to be extremely long, ranging from 5,429 to 46,200 days, suggesting that biodegradation may not always be a significant fate process. nih.govrayfull.com

Under anaerobic conditions, the degradation of bromacil appears to be more favorable. In a laboratory study with saturated sandy loam soil, the half-life of bromacil was observed to be between 144 and 198 days, with virtually no degradation occurring in sterilized soil, confirming the microbial nature of the breakdown. nih.govmt.gov In aquifer slurries under methanogenic conditions, bromacil was completely degraded after 160 days, a process that did not occur in sterile controls. nih.gov An anaerobic half-life of 39 days has also been reported in a sediment/water study, where the main metabolite was 3-sec-butyl-6-methyluracil, likely formed through reductive dehalogenation. nih.gov

Table 1: Aerobic and Anaerobic Soil Metabolism of Bromacil

Condition Soil/Medium Type Half-Life Major Degradation Products Reference
AerobicSilty clay loam275 daysCarbon dioxide nih.govregulations.gov
AerobicLoamy sand and mucky peat5,429 to 46,200 days (mineralization)- nih.govrayfull.com
AerobicLoam soil~5-6 months- epa.gov
AnaerobicSandy loam (saturated)144 to 198 days- nih.govmt.gov
AnaerobicAquifer slurries (methanogenic)100% degradation in 160 days- nih.gov
AnaerobicSediment/water39 days3-sec-butyl-6-methyluracil nih.gov
Role of Specific Microbial Consortia and Isolated Strains

A variety of soil microorganisms have demonstrated the ability to degrade bromacil. Over 26 species of soil fungi, including those from the Fungi Imperfecti, Ascomycetes, and Zygomycetes groups, have been shown to utilize bromacil as a sole carbon source. mt.gov This indicates a broad capacity for fungal metabolism of this herbicide.

While specific bacterial consortia responsible for bromacil degradation in mixed environmental samples have been studied, the isolation of individual strains with this capability provides more direct evidence of metabolic pathways. The process of microbial degradation often involves an adaptation period, where microbial populations that can metabolize the herbicide become more prevalent. ucanr.edu The degradation of bromacil can be facilitated by cometabolism, where the breakdown of the herbicide occurs in the presence of other organic matter that serves as a primary energy source for the microbes. ucanr.edu

Influence of Soil Organic Matter and pH on Microbial Activity

The rate of microbial degradation of bromacil is not solely dependent on the presence of capable microorganisms but is also heavily influenced by soil properties, particularly organic matter content and pH.

Soil organic matter can have a dual effect on herbicide fate. It can adsorb bromacil, potentially making it less available for microbial attack. nih.gov However, organic matter also serves as a crucial nutrient source for the microbial populations responsible for degradation. ucanr.edunih.gov Studies have shown that the persistence of bromacil residues is significantly correlated with organic matter content. echemi.com In some cases, the addition of complex organic matter, such as manure, can facilitate the cometabolism and subsequent degradation of herbicides like bromacil. ucanr.edu

The pH of the soil is another critical factor. Soil pH determines the predominant types of microorganisms; fungi are more active in acidic soils, while bacteria thrive in neutral conditions. ucanr.edu This can influence which microbial pathways are most active in bromacil degradation. Research has indicated that for some herbicides, pH can have a more profound effect on the degradation rate than the organic carbon content. nih.govresearchgate.net For bromacil, as the pH increases, its water solubility also increases, which can affect its availability for microbial degradation. waterquality.gov.au The interplay between pH, organic matter, and microbial populations creates a complex system that dictates the ultimate persistence of bromacil in the soil environment. nih.gov

Hydrolytic Stability Across Environmental pH Ranges

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of a chemical to hydrolysis is a key factor in its environmental persistence, particularly in aquatic systems.

Bromacil has been shown to be stable to hydrolysis under a range of environmental pH conditions. In laboratory studies, bromacil did not undergo hydrolytic degradation in sterile aqueous buffer solutions at pH 5, 7, and 9 when incubated in the dark at 25°C for 30 days. nih.govechemi.com This stability suggests that hydrolysis is not a significant degradation pathway for bromacil in the environment. rayfull.comblm.gov While it is stable in aqueous bases, it can be slowly decomposed by concentrated acids. nih.gov

Table 2: Hydrolytic Stability of Bromacil

pH Temperature Duration Result Reference
525°C30 daysStable nih.govechemi.com
725°C30 daysStable nih.govechemi.com
925°C30 daysStable nih.govechemi.com

Volatilization Potential from Soil and Water Surfaces

Volatilization is the process by which a substance evaporates from a solid or liquid state into the surrounding air. The potential for a pesticide to volatilize is an important consideration for its environmental fate, as it can lead to atmospheric transport and deposition in other areas.

The volatilization potential of bromacil from soil and water surfaces is considered to be low. This is primarily due to its low vapor pressure and a low Henry's Law constant. The estimated Henry's Law constant for bromacil is 1.3 x 10⁻¹⁰ atm-cu m/mole, which indicates that it is essentially nonvolatile from water and moist soil surfaces. nih.govrayfull.comechemi.com In a laboratory test, when bromacil was held in an air circulation oven at 120°F for two weeks, the losses were less than 0.1% per week. epa.govechemi.com Based on its vapor pressure, bromacil is also not expected to volatilize significantly from dry soil surfaces. rayfull.comechemi.com

Table 3: Physicochemical Properties Related to Volatilization of Bromacil

Property Value Implication for Volatilization Reference
Vapor Pressure3.07 x 10⁻⁷ mm Hg at 25°CLow nih.govrayfull.com
Henry's Law Constant1.3 x 10⁻¹⁰ atm-cu m/moleEssentially nonvolatile from water and moist soil nih.govrayfull.comechemi.com

Formation and Environmental Fate of Bromacil Degradation Products

The breakdown of bromacil in the environment leads to the formation of various degradation products. The primary routes of dissipation for bromacil appear to be photolysis in water under alkaline conditions and microbial degradation, particularly under anaerobic conditions. regulations.govepa.gov

In neutral pH soil, bromacil degrades slowly, with a reported half-life of 275 days. regulations.gov Under these aerobic conditions, carbon dioxide is the major degradate. regulations.gov Several minor aerobic soil degradates have been identified, including 3-sec-butyl-5-acetyl-5-hydroxyhydantoin, 3-sec-butyl-6-methyl uracil, and 3-sec-butyl-ketohydantoin sec-butyl urea. epa.gov In anaerobic soil, the degradation is faster, with a calculated half-life of approximately 144 days, indicating that microbial degradation is a key process. mt.gov Photolysis in water can also be a significant degradation pathway, especially under alkaline (pH 9) conditions, although information on the specific photodegradates is limited. regulations.gov One minor photolysis product has been identified as 5-bromo-6-methyluracil. mt.gov

Identification and Characterization of Major and Minor Metabolites

The environmental degradation of bromacil, a substituted uracil herbicide, and its sodium salt leads to the formation of several major and minor metabolites. The primary transformation pathways involve microbial degradation and photolysis.

In soil, the degradation of bromacil is primarily a microbial process. nih.gov One of the principal metabolites identified is 5-bromo-3-sec-butyl-6-hydroxymethyluracil . echemi.comepa.govagropages.com This metabolite is formed through the hydroxylation of the 6-methyl group of the bromacil molecule. echemi.com Further oxidation can occur, leading to other hydroxylated derivatives.

Studies have identified several other metabolites in soil, although often in smaller quantities. These include:

5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyluracil echemi.commt.gov

5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyluracil echemi.commt.gov

5-bromo-3-(2-hydroxy-1-methylpropyl)-6-hydroxymethyluracil mt.gov

3-sec-butyl-6-hydroxymethyluracil mt.gov

5-bromo-6-methyluracil nih.govechemi.com

3-sec-butyl-6-methyluracil mt.gov

Under anaerobic conditions, microbial degradation can proceed through a debromination reaction, which can be a rapid degradation pathway. chemicalbook.com In aerobic soil, however, the degradation is slower, with carbon dioxide being a major end product of mineralization. nih.gov

Photodegradation in water, particularly under alkaline conditions (pH 9), is another significant dissipation route for bromacil. epa.govepa.govregulations.gov The photoproduct 5-bromo-6-methyluracil has been identified in aqueous solutions exposed to simulated sunlight. mt.gov Another study on the photocatalysed degradation of bromacil identified 5-hydroxy-3-sec-butyl-6-methyl uracil and diisopropyl urea as degradation products. rsc.org

In mammalian systems, such as in rats, bromacil is extensively metabolized and rapidly excreted in the urine. The major metabolite found is 5-bromo-6-hydroxymethyl-3-sec-butyluracil, primarily as glucuronide and/or sulfonate conjugates. echemi.commt.gov Unchanged bromacil and other minor metabolites are also found in the urine. echemi.commt.gov

The following table summarizes the major and minor metabolites of bromacil identified in various environmental and biological systems.

Table 1: Identified Metabolites of Bromacil

Metabolite Name Chemical Formula Environment/System Found Reference
5-bromo-3-sec-butyl-6-hydroxymethyluracil C9H13BrN2O3 Soil, Rat Urine echemi.comepa.govagropages.commt.gov
5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyluracil C9H13BrN2O3 Soil, Rat Urine echemi.commt.gov
5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyluracil C9H13BrN2O3 Soil, Rat Urine echemi.commt.gov
5-bromo-3-(2-hydroxy-1-methylpropyl)-6-hydroxymethyluracil C9H13BrN2O4 Rat Urine mt.gov
3-sec-butyl-6-hydroxymethyluracil C9H14N2O3 Rat Urine mt.gov
5-bromo-6-methyluracil C5H5BrN2O2 Soil, Water nih.govechemi.commt.gov
3-sec-butyl-6-methyluracil C9H14N2O2 Rat Urine mt.gov
5-hydroxy-3-sec-butyl-6-methyl uracil C9H14N2O3 Water (Photocatalysis) rsc.org

Environmental Persistence and Mobility of Degradation Products

The environmental persistence and mobility of bromacil and its degradation products are influenced by soil type, temperature, moisture, and microbial activity. Bromacil itself is considered persistent and highly mobile in soil. epa.govepa.gov It has a relatively long soil half-life, with reported values ranging from 60 days to over a year depending on conditions. pic.intcclmportal.caarlis.org This persistence, combined with its weak adsorption to soil particles, gives it a high potential to leach into groundwater. pic.int

The mobility of the degradation products is also a key factor in their environmental fate. The hydroxylated metabolites, such as 5-bromo-3-sec-butyl-6-hydroxymethyluracil, are generally expected to be more water-soluble than the parent bromacil molecule. This increased solubility could potentially lead to greater mobility in the soil profile and a higher likelihood of reaching groundwater.

Research has shown that bromacil can be detected deep in the soil profile, indicating its high mobility. researchgate.net While specific studies on the persistence and mobility of each individual metabolite are less common, their chemical structures suggest they would also be mobile. The ultimate fate of these degradation products is further breakdown into simpler molecules like carbon dioxide, ammonia, and hydrobromic acid. epa.gov

The persistence of bromacil and its metabolites can be influenced by repeated applications. Some studies suggest that repeated use can stress soil microflora, leading to retarded degradation over time. cclmportal.ca Temperature and soil moisture also play a significant role, with faster degradation occurring at warmer temperatures. echemi.comcclmportal.ca

Table 2: Environmental Persistence of Bromacil

Parameter Value/Range Conditions Reference
Soil Half-Life 5 to 6 months Field plots echemi.com
Soil Half-Life 60 days - pic.int
Soil Half-Life 4-5 months Loam soil echemi.com
Field Dissipation Half-Life 124 to 155 days - epa.gov
Aerobic Soil Metabolism Half-Life 275 days Silty clay loam nih.gov
Anaerobic Soil Half-Life ~144 days Sandy loam mt.gov

Ecotoxicological Implications for Non Human Biota

Ecological Risk Assessment Frameworks for Terrestrial and Aquatic Ecosystems

Ecological Risk Assessments (ERAs) for bromacil (B1667870) are conducted to evaluate the potential adverse effects on non-target plants and animals in both terrestrial and aquatic environments. arlis.orgblm.gov These assessments consider various exposure pathways, including direct spray, off-site drift, and runoff into water bodies. arlis.orgblm.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) utilize a framework that involves problem formulation, exposure and effects characterization, and risk characterization. regulations.gov

The problem formulation step identifies the environmental compartments and organisms that may be at risk. regulations.gov For bromacil, concerns include its persistence in soil and water, which increases the potential for long-term exposure. epa.gov The exposure assessment estimates the concentration of bromacil that non-target organisms may encounter. This is influenced by application rates, environmental conditions, and the chemical's fate and transport properties. arlis.org The effects assessment reviews toxicity data from laboratory and field studies to determine the concentrations at which adverse effects are observed in various species. arlis.org Finally, the risk characterization integrates the exposure and effects data to estimate the likelihood of adverse ecological effects under specific use scenarios. arlis.orgblm.gov The EPA has established Levels of Concern (LOCs) which, if exceeded, indicate a potential risk to non-target organisms and may trigger regulatory action or require mitigation measures. epa.gov

Impact on Non-Target Terrestrial Vegetation and Community Structure

As a broad-spectrum herbicide, bromacil can have significant impacts on non-target terrestrial plants, potentially altering plant community structure. wikipedia.orgarlis.org Its mechanism of action, the inhibition of photosynthesis, is not specific to target weeds and can affect a wide array of plant species. wikipedia.org

Vegetative Vigor and Growth Inhibition Studies

Studies have shown that even low concentrations of bromacil can negatively affect the growth and vigor of non-target terrestrial plants. arlis.org Research indicates that concentrations as low as 0.0023 lb/ac can impact the growth of some non-target plants. arlis.org The U.S. Bureau of Land Management (BLM) has reported that direct spray or off-site drift of bromacil poses a risk to non-target terrestrial plants. arlis.org The severity of the impact is dependent on the plant species, growth stage, soil type, and the concentration of the herbicide.

Susceptibility of Diverse Plant Taxa to Bromacil Exposure

The susceptibility to bromacil varies among different plant taxa. Generally, broadleaf plants are more sensitive to bromacil than grasses. camachem.com However, bromacil is also effective against many perennial grasses. wikipedia.orgpic.int The impact on plant communities can lead to a reduction in biodiversity and a shift in species composition, potentially favoring more tolerant species. This can have cascading effects on the ecosystem, affecting herbivores and other organisms that depend on the impacted vegetation for food and habitat.

Effects on Aquatic Organisms

Bromacil can enter aquatic ecosystems through runoff and spray drift, where it can impact a variety of organisms. agrian.com Its relatively high water solubility contributes to its potential for aquatic contamination. ccme.ca

Algal Growth Inhibition and Photosynthetic Efficiency

Algae are particularly sensitive to bromacil due to its photosynthetic-inhibiting properties. pic.intpic.int Studies have demonstrated that bromacil can significantly inhibit the growth and photosynthetic efficiency of various algal species. ccme.ca

For instance, the green alga Selenastrum capricornutum has shown adverse growth impacts at concentrations as low as 0.0068 mg/L. arlis.org Other research has found EC50 values (the concentration causing a 50% reduction in a measured effect, such as growth) for growth inhibition in different green algae species ranging from 0.05 mg/L to 10 mg/L. ccme.ca The sensitivity varies among algal species, with some like Chlorella ellipsoidea and Coccomyxa subellipsoidea showing no effects at the tested concentrations. ccme.ca

Table 1: Effects of Bromacil on Algal Species

Algal Species Effect Concentration (mg/L) Reference
Selenastrum capricornutum Growth Inhibition 0.0068 arlis.org
Haematococcus lacustris 34-1j EC50 Growth Inhibition 0.05 ccme.ca
Chlamydomonas terricola EC50 Growth Inhibition 0.05 ccme.ca
Chlorella vulgaris EC50 Growth Inhibition 10 ccme.ca
Chlorella pyrenoidosa ~50% Growth Inhibition 1 - 10 ccme.ca
Chlorella ellipsoidea No Effect Not Specified ccme.ca
Coccomyxa subellipsoidea No Effect Not Specified ccme.ca

Aquatic Invertebrate Responses and Population Dynamics

Aquatic invertebrates generally appear to be less sensitive to bromacil than algae. arlis.org However, exposure can still lead to adverse effects, particularly at higher concentrations.

Toxicity data for several aquatic invertebrate species have been established. For example, the 48-hour EC50 and LC50 values for Daphnia magna neonates are 313 mg/L and 363 mg/L, respectively. ccme.ca The 96-hour static LC50 for third-instar Chironomus tentans larvae is 210 mg/L. ccme.ca While these acute toxicity values are relatively high, there is a potential for chronic effects on population dynamics due to long-term exposure to lower concentrations, although specific data on this is limited.

Table 2: Acute Toxicity of Bromacil to Aquatic Invertebrates

Species Endpoint Concentration (mg/L) Duration Reference
Daphnia magna (Water flea) EC50 313 48 hours ccme.ca
Daphnia magna (Water flea) LC50 363 48 hours ccme.ca
Chironomus tentans (Midge larvae) LC50 210 96 hours ccme.ca
Artemia salina (Brine shrimp) LD50 71 24 hours pic.int

Fish and Amphibian Exposure Dynamics in Contaminated Waters

Bromacil, the active component of bromacil-sodium, can enter aquatic ecosystems through pathways such as surface runoff and spray drift from treated areas. arlis.orgregulations.gov Its fate and behavior in water are influenced by its moderate water solubility and its tendency to adsorb only lightly to soil particles. herts.ac.ukpic.int Once in aquatic environments, bromacil has the potential to expose fish and amphibian populations to its effects. The primary routes of exposure for these organisms include direct contact with contaminated water and potential ingestion of contaminated food items. arlis.orgblm.gov

Research indicates that bromacil is slightly to practically nontoxic to fish on an acute basis. epa.gov Acute toxic effects for fish have been observed at concentrations of 36 milligrams per liter (mg/L). arlis.orgblm.gov Studies have determined the 48-hour median lethal concentration (LC50) — the concentration that kills 50% of the test population — for several fish species. For the bluegill sunfish, the 48-hour LC50 is 71 mg/L, while for rainbow trout, it is between 56 and 75 mg/L, and for carp, it is 164 mg/L. pic.intorst.edu The 96-hour LC50 for the fathead minnow is 182 mg/L. orst.edu Chronic exposure studies on the fathead minnow have identified a No-Observed-Adverse-Effect Concentration (NOAEC) of 3.0 mg a.i./L. epa.gov

An important aspect of exposure dynamics is the potential for bioaccumulation. However, studies show that bromacil does not tend to bioconcentrate significantly in fish tissues. arlis.orgblm.gov The compound is depurated (eliminated) rapidly from the fish's system. regulations.gov This low potential for bioaccumulation suggests that the risk of biomagnification through the aquatic food chain is minimal.

In contrast to the available data for fish, there is a significant lack of information regarding the ecotoxicological effects of bromacil on amphibians. arlis.orgblm.govepa.gov Ecological risk assessments have noted that no acceptable specific toxicity studies for amphibians have been found. arlis.orgblm.gov While risk assessments may extrapolate potential effects from fish data, the absence of direct amphibian studies represents a notable data gap in understanding the full scope of this compound's impact on aquatic vertebrates.

Interactive Table: Acute Toxicity of Bromacil to Various Fish Species

SpeciesTime FrameLC50 (mg/L)Toxicity ClassReference
Bluegill sunfish (Lepomis macrochirus)48-hour71Slightly Toxic orst.edu, pic.int
Rainbow trout (Oncorhynchus mykiss)48-hour56-75Slightly Toxic orst.edu, pic.int
Carp (Cyprinus carpio)48-hour164Practically Nontoxic orst.edu, pic.int
Fathead minnow (Pimephales promelas)96-hour182Practically Nontoxic orst.edu

Influence on Soil Microbial Populations and Ecosystem Function

Herbicides applied to soil can have significant impacts on non-target soil microorganisms, which are crucial for maintaining soil health and ecosystem functions like nutrient cycling and organic matter decomposition. beyondpesticides.orgfao.orgfrontiersin.org The influence of bromacil on these microbial communities has been a subject of study, revealing a complex interaction that can vary based on concentration and soil conditions.

Further research has demonstrated that bromacil can inhibit certain microbial groups. It has been shown to significantly reduce the growth of cyanobacteria, which are important for producing oxygen and organic nitrogen in some ecosystems. primescholars.com This growth reduction in cyanobacteria was also associated with a severe decrease in ammonium (B1175870) production. primescholars.com The impact can be selective; studies on the herbicide DCPA showed it could alter the ratio of actinomycetes to bacteria, selecting for certain organisms to predominate in the soil. epa.gov

The degradation of bromacil in the soil is primarily a microbiological process. epa.gov Certain soil microorganisms are capable of degrading the compound, and this biological breakdown is a key route for its dissipation from the environment. epa.govepa.gov However, the persistence of bromacil can be influenced by the health and composition of the microbial community. At high concentrations, some herbicides can inhibit the very microbial populations responsible for their degradation, potentially increasing their persistence in the soil. researchgate.net

Interactive Table: Reported Effects of Bromacil and Similar Herbicides on Soil Microbial Parameters

ParameterHerbicide StudiedObserved EffectReference
Soil Respiration (CO2 evolution)BromacilNo significant difference at 4 ppm. epa.gov
Ammonium & Nitrate ContentBromacilNo significant difference at 4 ppm. epa.gov
Cyanobacteria GrowthBromacilSignificant growth reduction. primescholars.com
Ammonium ProductionBromacilSeverely reduced in the presence of cyanobacteria. primescholars.com
Microbial Biomass (C, N, P)BromoxynilConsiderable decline in soils with residue history. scielo.br
Bacterial PopulationBromoxynilDecreased in soils with residue history. scielo.br
Microbial DegradationBromoxynilInhibited at high concentrations (50 mg/kg), leading to increased persistence. researchgate.net

Herbicide Resistance Mechanisms in Plant Populations

Classification of Resistance Mechanisms to Uracil (B121893) Herbicides

Resistance to uracil herbicides arises from heritable genetic changes within a plant population. These changes can either alter the specific protein that the herbicide binds to (target-site resistance) or involve a variety of other physiological processes that reduce the amount of active herbicide reaching its target (non-target-site resistance). croplife.org.auresearchgate.net Both TSR and NTSR mechanisms can evolve within weed populations, sometimes concurrently in the same plant, leading to broad-spectrum resistance. nih.gov

Target-Site Resistance (TSR) Development

Target-site resistance (TSR) is a common mechanism where the molecular target of the herbicide is modified, reducing or eliminating the herbicide's ability to bind and exert its phytotoxic effect. unl.edulatrobe.edu.au For uracil herbicides, the target site is the D1 protein of the photosystem II (PSII) complex in chloroplasts. nih.gov Uracil herbicides function by binding to this protein, blocking electron transport and halting photosynthesis. arxiv.org Alterations in the gene encoding the D1 protein, the psbA gene, are the primary cause of TSR to this herbicide group. arxiv.orgnih.gov

The most prevalent form of TSR involves point mutations, which are single nucleotide changes in the DNA sequence of the target gene. unl.edu In the case of uracil herbicides, mutations in the chloroplast psbA gene result in amino acid substitutions in the D1 protein. These substitutions alter the three-dimensional structure of the herbicide's binding niche, thereby decreasing its binding affinity. nih.govnih.gov

Numerous mutations in the psbA gene have been identified in various weed species, conferring resistance to PSII-inhibiting herbicides, including uracils. For instance, a mutation leading to an asparagine-to-threonine substitution at position 266 (Asn266-Thr) of the D1 protein in Senecio vulgaris L. (common groundsel) has been shown to confer high-level resistance to the uracil herbicide terbacil. researchgate.net Other mutations, while not all specifically tested against bromacil (B1667870), demonstrate the diversity of changes that can lead to resistance against this class of herbicides.

Table 1: Examples of Point Mutations in the psbA Gene Conferring Resistance to Photosystem II Inhibiting Herbicides

Amino Acid SubstitutionCodon PositionResistant Weed SpeciesHerbicide(s) with Conferred ResistanceReference(s)
Serine → Glycine (B1666218)264Raphanus raphanistrum (Wild Radish), numerous othersAtrazine
Valine → Isoleucine219Poa annua (Annual Bluegrass)Diuron, Metribuzin unl.eduresearchgate.net
Phenylalanine → Valine274Raphanus raphanistrum (Wild Radish)Atrazine, Diuron, Metribuzin
Asparagine → Threonine266Senecio vulgaris (Common Groundsel)Terbacil, Bromoxynil researchgate.net
Serine → Threonine264Portulaca oleracea (Common Purslane)Linuron, Triazines unl.edu

A less common, but significant, TSR mechanism is the amplification or overexpression of the target gene. nih.govnih.gov This mechanism involves an increase in the number of copies of the gene that codes for the target protein. nih.gov As a result, the plant produces an elevated amount of the target protein. Even though the herbicide can still bind to the protein, the sheer quantity of the target protein overwhelms the herbicide at standard application rates, allowing enough of the protein to remain unbound and functional for the plant to survive. nih.gov

While gene amplification has been extensively documented as the mechanism for glyphosate (B1671968) resistance in species like Amaranthus palmeri, where the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) gene is duplicated many times, this specific mechanism has not yet been widely reported for psbA gene resistance to uracil herbicides in naturally occurring weed populations. nih.gov However, it remains a theoretically possible evolutionary pathway for resistance development.

Non-Target-Site Resistance (NTSR) Evolution

Non-target-site resistance (NTSR) encompasses a suite of mechanisms that prevent a lethal dose of the herbicide from reaching its molecular target. nih.govwordpress.com These mechanisms are generally more complex than TSR and can confer resistance to herbicides with different modes of action, making them particularly problematic for weed management. nih.govscielo.br NTSR is often polygenic, meaning it is controlled by multiple genes. wordpress.com

One of the most significant NTSR mechanisms is enhanced herbicide metabolism, where the resistant plant can rapidly detoxify the herbicide into non-toxic or less toxic compounds. researchgate.net This detoxification typically occurs in a multi-phase process involving several large and versatile enzyme families.

Cytochrome P450 Monooxygenases (P450s): These enzymes are often involved in Phase I of herbicide metabolism, where they catalyze oxidative reactions. biorxiv.orgnih.gov This initial step modifies the herbicide molecule, often making it more water-soluble and less phytotoxic. Overexpression of specific P450 genes has been linked to resistance to a wide array of herbicides, including PSII inhibitors. nih.gov For example, the P450 gene CYP81A10v7 from Lolium rigidum (rigid ryegrass), when expressed in transgenic rice, conferred moderate resistance to the PSII-inhibiting herbicide atrazine. nih.gov This demonstrates the capacity of P450s to metabolize herbicides from this class.

Glutathione (B108866) S-Transferases (GSTs): GSTs play a crucial role in Phase II of detoxification by catalyzing the conjugation of glutathione to the herbicide molecule (or its Phase I metabolite). nih.govmdpi.com This process, known as glutathione conjugation, significantly increases the herbicide's water solubility and marks it for sequestration within the plant cell, effectively neutralizing it. researchgate.netdesy.de Increased GST activity and overexpression of specific GST genes, particularly from the phi and tau classes, are associated with resistance to multiple herbicides in problematic grass weeds like Alopecurus myosuroides (black-grass). nih.govmdpi.com

For an herbicide to be effective, it must first be absorbed by the plant and then, if it is a systemic herbicide like bromacil, translocated to its site of action in the chloroplasts. researchgate.netunl.edu Some plants have evolved resistance by reducing the efficiency of these processes. latrobe.edu.auscielo.br

Reduced Absorption: Resistance can occur when changes in the plant's cuticle (the waxy outer layer of the leaf) or other structural barriers reduce the rate and amount of herbicide that penetrates the plant tissue. latrobe.edu.aunih.gov This is considered a minor mechanism of NTSR but has been documented in several weed species against various herbicides. nih.gov

Reduced Translocation: Once absorbed, systemic herbicides must move within the plant to their target site. For bromacil, which is primarily root-absorbed, this involves upward movement through the xylem to the leaves. usda.gov Altered translocation, which prevents the herbicide from efficiently reaching the photosynthetically active tissues, can be an effective resistance mechanism. researchgate.net This has been observed as a cause of resistance to other herbicides, such as glyphosate, where resistant biotypes show significantly less movement of the herbicide from the treated leaves to the meristematic tissues compared to susceptible biotypes. usda.gov Environmental factors, such as temperature, can also influence herbicide absorption and translocation, further complicating efficacy. nih.gov

Sequestration and Compartmentation Mechanisms

One strategy plants employ to withstand herbicides like bromacil-sodium is through non-target-site resistance (NTSR), which prevents the herbicide from reaching its intended molecular target. wisc.eduresearchgate.net Among these strategies are sequestration and compartmentation, where the plant actively moves the herbicide away from its site of action and isolates it in cellular compartments where it can do no harm. wisc.edunih.gov

The primary destination for sequestered herbicides is the cell's vacuole. This mechanism is often part of a three-phase detoxification process. nih.goviastate.edu After initial modification (Phase I) and conjugation to molecules like glucose or glutathione (Phase II), the conjugated herbicide is transported into the vacuole (Phase III). nih.goviastate.edufrontiersin.org This transport is an active process, requiring energy and specialized transporter proteins located on the vacuolar membrane (the tonoplast). frontiersin.org

A key family of proteins implicated in this transport is the ATP-binding cassette (ABC) transporters. nih.govfrontiersin.orgnih.gov These proteins use the energy from ATP hydrolysis to pump a wide variety of substances, including herbicide metabolites, across membranes. nih.govfrontiersin.org Studies in various weed species have shown that an enhanced capacity to compartmentalize herbicide conjugates into the vacuole, often mediated by ABC transporters, is linked to metabolic herbicide resistance. nih.govfrontiersin.org While direct research specifically detailing this compound sequestration is limited, this pathway is a well-established mechanism for resistance to many herbicide classes and is a recognized form of NTSR. wisc.edunih.gov

Molecular and Biochemical Characterization of Resistance

The most well-documented mechanism of resistance to bromacil is target-site resistance (TSR), which arises from genetic mutations that alter the herbicide's molecular target. croplife.org.auunl.edusyngenta.ca Bromacil functions by inhibiting photosynthesis. It binds to the D1 protein, a crucial component of Photosystem II (PSII) within the chloroplasts, thereby blocking the photosynthetic electron transport chain. researchgate.netagriculturejournals.cz

The gene that codes for the D1 protein is the chloroplast gene psbA. unl.edunih.govnih.gov Resistance to bromacil and other PSII-inhibiting herbicides, such as triazines and ureas, is most commonly caused by a single point mutation in the psbA gene. unl.eduagriculturejournals.cz This mutation results in an amino acid substitution in the D1 protein, which reduces the binding affinity of the herbicide to the protein. unl.edusyngenta.ca

For uracil herbicides like bromacil, the most prevalent mutation leads to a substitution of the amino acid serine with glycine at position 264 of the D1 protein (Ser264Gly). unl.eduagriculturejournals.cznih.gov This single amino acid change is sufficient to prevent the herbicide "key" from fitting into the D1 protein "lock," rendering the herbicide ineffective. syngenta.ca Biochemical analyses of chloroplasts isolated from resistant plants confirm this mechanism, showing they can maintain photosynthetic function at herbicide concentrations that would completely inhibit activity in susceptible plants. Other mutations in the psbA gene at different positions have also been found to confer resistance to various PSII inhibitors, highlighting the genetic flexibility of weeds in adapting to herbicide pressure. nih.gov

Resistance MechanismGene InvolvedCommon MutationBiochemical Effect
Target-Site ResistancepsbASer264GlyReduced binding affinity of bromacil to the D1 protein in Photosystem II

Evolutionary Dynamics and Spread of Bromacil Resistance

The emergence and spread of bromacil resistance in weed populations is a clear example of evolution by natural selection driven by intense, human-mediated pressure. arxiv.orgnih.gov Within any large weed population, mutations conferring resistance, such as the Ser264Gly change in the psbA gene, may exist at a very low initial frequency. cambridge.orgerudit.org

Repeated application of bromacil acts as a powerful selection agent. Susceptible individuals are eliminated, while the rare resistant plants survive, reproduce, and pass the resistance allele to their offspring. erudit.org Over successive generations of sustained herbicide use, the frequency of resistant individuals within the population increases dramatically. cambridge.orgerudit.org

The spread of resistance across a landscape is facilitated by gene flow. cambridge.orguada.eduresearchgate.net This can occur through:

Seed Dispersal: Seeds from resistant plants can be moved to new fields by wind, water, contaminated crop seed, or on agricultural machinery. uada.edu

Pollen Movement: Pollen from a resistant plant can fertilize a susceptible plant, introducing the resistance gene into a new population. uada.eduresearchgate.net The extent of this spread depends on the weed's reproductive biology (e.g., cross-pollinating vs. self-pollinating). researchgate.net

The rate at which resistance evolves is influenced by several factors, including the intensity of selection and the initial frequency of resistance alleles. cambridge.orgerudit.org Another critical factor is the "fitness cost" associated with the resistance trait. frontiersin.orgmdpi.comnih.gov A fitness cost means that in the absence of the herbicide, the resistant plant may be less competitive or produce fewer offspring than its susceptible counterpart. mdpi.comnih.govcambridge.org However, for many cases of psbA-based resistance, the fitness cost appears to be minimal, allowing the resistance trait to persist and spread effectively even when selection pressure is removed. arxiv.org

FactorInfluence on the Evolution and Spread of Resistance
Selection PressureHigh and repeated use of the same herbicide accelerates the selection of resistant individuals. erudit.org
Initial Allele FrequencyA higher initial number of resistant plants leads to faster evolution of a predominantly resistant population. cambridge.org
Gene FlowMovement of resistant seeds and pollen introduces resistance alleles into new populations. uada.eduresearchgate.netnih.gov
Fitness CostLow or negligible fitness costs allow the resistance trait to persist and remain stable in the population. mdpi.comnih.gov

Advanced Analytical Methodologies for Environmental Monitoring and Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of bromacil-sodium, offering high-resolution separation from complex environmental matrices. nih.gov These techniques are crucial for both routine monitoring and in-depth research.

Gas Chromatography (GC) with Selective Detectors

Gas chromatography stands as a robust technique for the determination of this compound residues. For effective analysis, the use of selective detectors is paramount to achieve the required sensitivity and selectivity.

One established method involves a Tracor 560 gas chromatograph equipped with a Tracor 702 N-P detector, which is specifically sensitive to nitrogen-phosphorus compounds. epa.gov The chromatographic separation can be achieved using a 2-foot by 2 mm I.D. Pyrex glass column packed with 10% SP-2250 on 100-120 mesh Supelcoport. epa.gov In some procedures, derivatization is necessary for certain metabolites, but it is not required for the analysis of the parent bromacil (B1667870) compound. epa.gov

Another approach utilizes a Varian 1740 gas chromatograph with a tritium (B154650) electron capture detector (ECD). cdnsciencepub.com This method employs a 1.5-meter long by 2-mm i.d. glass column packed with a mixture of 3% QF-l and 2% DC-200 on 60- to 80-mesh Gas Chrom Q. cdnsciencepub.com Under specific temperature conditions for the injector, column, and detector (235°C, 200°C, and 210°C, respectively), bromacil can be effectively quantified. cdnsciencepub.com

The following table summarizes typical GC conditions for this compound analysis:

ParameterMethod 1Method 2
Instrument Tracor 560 GCVarian 1740 GC
Detector Tracor 702 N-PTritium Electron Capture (ECD)
Column 2' x 2mm I.D. Pyrex, 10% SP-2250 on 100-120 Supelcoport1.5m x 2mm i.d. glass, 3% QF-l + 2% DC-200 on 60-80 Gas Chrom Q
Injector Temp. Not specified235°C
Column Temp. Not specified200°C
Detector Temp. Not specified210°C
Carrier Gas Not specifiedOxygen-free nitrogen
Flow Rate Not specified50 ml/min

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the preferred methods for analyzing this compound due to their versatility in handling a wide range of compound polarities and their suitability for thermally labile molecules. mdpi.com These techniques offer excellent separation efficiency and sensitivity. mdpi.com

A common HPLC method for the simultaneous determination of bromacil and terbuthylazine (B1195847) utilizes a Qualisil BDS C18 column (250 x 4.6 mm, 5μ). ijariit.com The separation is achieved using a mobile phase of acetonitrile (B52724) and water (80:20 v/v) at a flow rate of 1.0 ml/min, with detection at 220 nm. ijariit.com

UPLC, with its smaller particle size columns, provides even faster analysis times and higher resolution. waters.com A stability-indicating UPLC method for a related compound, bromfenac (B1205295) sodium, employed a Waters Acquity BEH Shield RP18 column (100 mm × 2.1 mm, 1.7 μm) with a gradient elution of potassium dihydrogen phosphate (B84403) buffer and acetonitrile. researchgate.net Similar principles can be applied to develop robust UPLC methods for this compound. The use of UPLC can significantly shorten run times, with all peaks eluting within eight minutes in some multi-residue methods. waters.com

Key parameters for HPLC/UPLC analysis are presented below:

ParameterHPLC MethodUPLC Principle
Column Qualisil BDS C18 (250 x 4.6 mm, 5μ)e.g., Waters Acquity BEH Shield RP18 (100 mm × 2.1 mm, 1.7 μm)
Mobile Phase Acetonitrile: Water (80:20 v/v)Gradient of buffer (e.g., phosphate) and acetonitrile
Flow Rate 1.0 ml/mine.g., 0.5 mL/min
Detection UV at 220 nmPhotodiode Array (PDA)
Column Temp. 30°CNot specified

Mass Spectrometric Approaches for Identification and Trace Analysis

Mass spectrometry (MS) is a powerful tool for the unambiguous identification and quantification of this compound, even at trace levels in complex environmental samples. nih.gov When coupled with chromatographic techniques, it provides the highest degree of certainty in analytical results.

GC-Mass Spectrometry (GC-MS) for Environmental Samples

GC-MS combines the separation power of GC with the definitive identification capabilities of MS. It is frequently used for the analysis of bromacil in soil and water samples. cclmportal.caresearchgate.net For instance, the analysis of bromacil in water and water-suspended sediment mixtures can be performed using GC with a detection limit of 0.2 µg/L. nih.gov In a study on herbicide persistence, GC-MS was used to identify degradates of bromacil for which standards were not available. epa.gov The use of selected ion monitoring (SIM) mode in GC-MS can significantly enhance sensitivity, achieving determination limits well below 0.1 ng/mL for bromacil in environmental water samples. researchgate.net

LC-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the analysis of this compound in complex matrices like food and environmental samples. tandfonline.comnhmrc.gov.au This method offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. brieflands.com

In a multi-residue method for pesticides in rice, LC-MS/MS was used to analyze 41 pesticides, including bromacil, in a single run using positive electrospray ionization (ESI) with multiple reaction monitoring (MRM). brieflands.com The sample preparation often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, which is a streamlined approach for extracting pesticides from various matrices. brieflands.comhpst.cz For the analysis of bromacil, ammonium (B1175870) acetate (B1210297) and formic acid can be used as mobile phase additives to improve ionization efficiency and peak shape. tandfonline.com Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) is another powerful variant that allows for both targeted and non-targeted screening of pesticide residues. mdpi.com

A summary of LC-MS/MS parameters is provided in the table below:

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Mobile Phase Additives Ammonium acetate, Formic acid
Sample Preparation QuEChERS
Detection Limit Can be in the low µg/kg range

Novel Sensing Technologies for Environmental Detection

While chromatographic and mass spectrometric methods are highly reliable, there is a growing interest in developing rapid, portable, and cost-effective sensing technologies for the on-site environmental detection of this compound.

One promising area is the development of biosensors. An enzyme-linked immunosorbent assay (ELISA) has been developed for the environmental monitoring of bromacil. ucanr.edu This assay demonstrated excellent correlation with spiked amounts in water samples at levels from 0.1 to 160 ppb and showed good recoveries in soil samples. ucanr.edu

More recently, research has focused on the development of molecular recognition elements (MREs), such as single-stranded DNA (ssDNA) aptamers, that bind specifically to bromacil. nih.gov An in vitro selection process has identified an ssDNA MRE with a high affinity (Kd = 9.6 nM) and specificity for bromacil. nih.gov This MRE has the potential to be integrated into field-deployable sensing devices for rapid environmental monitoring. nih.gov

Another innovative approach involves the use of nanoparticle-based sensors. These sensors can utilize palladium-platinum nanoparticles attached to antibodies that recognize the target herbicide, leading to a detectable signal such as a color change. technologynetworks.com Such tests can be performed using portable units or on low-cost paper strips, offering a user-friendly format for field analysis. technologynetworks.com

Furthermore, electrochemical sensors based on materials like multi-walled carbon nanotubes are being explored for the detection of various environmental contaminants and could potentially be adapted for this compound. rsc.org Photosynthesis-based biosensors, which detect the inhibition of photosynthetic electron transport caused by herbicides like bromacil, are also an active area of research. mdpi.comnih.gov These biosensors can achieve low detection limits, for instance, below 0.5 μg L−1 for bromacil. mdpi.com

Development of Molecular Recognition Elements (MREs)

Molecular Recognition Elements (MREs) are a cornerstone of modern analytical methods, offering high specificity and affinity for target molecules like bromacil. These elements are designed to bind to bromacil with a high degree of selectivity, enabling its detection even in complex environmental samples.

One of the most promising areas of MRE development is the use of single-stranded DNA (ssDNA) aptamers. scispace.comnih.gov Aptamers are short sequences of nucleic acids that can fold into unique three-dimensional structures, allowing them to bind to specific targets with high affinity and selectivity. acs.org Through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), researchers have successfully identified ssDNA aptamers that are highly specific to bromacil. scispace.comnih.gov This in vitro selection process enriches a vast library of random DNA sequences for those that bind strongly to the target molecule. nih.gov

A key advantage of aptamers is their ability to be selected against virtually any target, including small molecules like bromacil that are not immunogenic and therefore unsuitable for traditional antibody-based methods. rsc.org The selected bromacil-specific aptamer has demonstrated high affinity, with a dissociation constant (Kd) in the nanomolar range, and excellent specificity when tested against other pesticides and structurally similar compounds. nih.gov This high degree of selectivity is crucial for minimizing false positives in environmental samples, where a multitude of other substances may be present.

Another important class of MREs is Molecularly Imprinted Polymers (MIPs). researchgate.net MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to the target molecule. researchgate.net The process involves polymerizing functional and cross-linking monomers in the presence of the template molecule (in this case, bromacil). Subsequent removal of the template leaves behind specific cavities that can rebind the target molecule with high selectivity. MIPs have been successfully applied as selective sorbents in solid-phase extraction (SPE) for the pre-concentration and cleanup of bromacil from environmental samples. researchgate.net

Electrochemical Sensing Platforms (e.g., Voltammetry)

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for bromacil detection. electrochemsci.org These sensors operate by measuring the electrical signal generated by the interaction of bromacil with a specially designed electrode surface. electrochemsci.org Voltammetric techniques, in particular, have shown great promise for the determination of bromacil. electrochemsci.orgrsc.org

Differential Pulse Voltammetry (DPV) is a widely used technique for bromacil analysis. electrochemsci.orgresearchgate.net It offers high sensitivity and good resolution by minimizing the background charging current. electrochemsci.org The method involves applying a series of regular voltage pulses superimposed on a linear voltage sweep. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This results in a peak-shaped signal whose height is proportional to the concentration of the analyte. electrochemsci.org

The choice of electrode material is critical for the performance of the electrochemical sensor. Boron-doped diamond electrodes (BDDE) have been successfully employed for the electroanalytical determination of bromacil. researchgate.net BDDEs offer a wide potential window, low background current, and high resistance to fouling, making them well-suited for the analysis of complex environmental samples. The electrochemical oxidation of bromacil at a BDDE has been investigated, and the optimal experimental conditions, such as pH, have been determined to maximize the sensitivity of the method. researchgate.net

The development of modified electrodes further enhances the selectivity and sensitivity of electrochemical detection. For instance, electrodes modified with molecularly imprinted polymers (MIPs) can selectively bind bromacil, leading to a more specific electrochemical response. electrochemsci.org Similarly, the use of nanomaterials, such as carbon nanotubes and graphene, can increase the electrode's surface area and catalytic activity, resulting in improved detection limits. electrochemsci.org

Enzyme-based biosensors represent another innovative approach for bromacil detection. These biosensors utilize the inhibitory effect of bromacil on specific enzymes. For example, herbicides like bromacil are known to inhibit photosynthesis. mdpi.com This principle has been exploited to develop biosensors based on photosynthetic components, such as thylakoid membranes. mdpi.com The inhibition of the photosynthetic activity by bromacil leads to a measurable change in the electrochemical signal, which can be correlated to its concentration. mdpi.com

Sample Preparation and Extraction Protocols for Diverse Environmental Media

The accurate determination of bromacil in environmental samples is highly dependent on the efficiency of the sample preparation and extraction protocols. These procedures are designed to isolate and concentrate the analyte from the complex sample matrix, thereby minimizing interferences and enhancing the sensitivity of the subsequent analysis. The choice of extraction method depends on the type of environmental medium (e.g., water, soil) and the physicochemical properties of bromacil.

For water samples, solid-phase extraction (SPE) is a widely used technique for the pre-concentration of bromacil. nhmrc.gov.auresearchgate.netnih.gov SPE involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte. The bromacil is then eluted from the sorbent with a small volume of an organic solvent. C18-bonded silica (B1680970) is a common sorbent used for the extraction of bromacil from water. researchgate.netnih.gov An interlaboratory study demonstrated the feasibility of using C18 SPE disks for the simultaneous determination of bromacil and other pesticides in water samples, with average recoveries greater than 80%. researchgate.netnih.gov Other sorbents, such as the Waters Oasis® MCX, which is a mixed-mode cation-exchange polymer, have also been used for the extraction of bromacil from well and river water. ca.gov

For soil samples, the extraction process is typically more complex due to the strong interactions between bromacil and the soil matrix. A common approach involves solvent extraction, where the soil sample is shaken or blended with an organic solvent to transfer the bromacil from the solid phase to the liquid phase. epa.govresearchgate.net Chloroform (B151607) has been used as an extraction solvent for bromacil in soil, followed by cleanup steps involving liquid-liquid partitioning. epa.gov Another method utilizes a mixture of acetone (B3395972) and water for the extraction, followed by concentration of the extract. researchgate.net Pressurized solvent extraction (PSE) has also been shown to be an efficient method for extracting bromacil from soil, offering advantages such as reduced solvent consumption and shorter extraction times. researchgate.net

The choice of extraction solvent and conditions can significantly impact the recovery of bromacil. For instance, a study on the phytoaccessible fractions of bromacil in soil used a 0.01 M calcium chloride solution as an extractant. ualberta.ca This approach aims to estimate the portion of bromacil that is readily available to plants. The extraction efficiency can also be influenced by the soil properties, such as organic matter and clay content. ualberta.ca

In addition to the primary extraction step, cleanup procedures are often necessary to remove co-extracted interfering substances. These may include liquid-liquid partitioning, where the extract is partitioned between two immiscible solvents to separate the analyte from interferences. epa.gov For instance, after chloroform extraction from soil, a partitioning step with hexane (B92381) can be used to remove nonpolar interferences. epa.gov

The development of selective extraction methods, such as those based on molecularly imprinted solid-phase extraction (MISPE), offers improved cleanup and selectivity. researchgate.net In MISPE, a molecularly imprinted polymer specific for bromacil is used as the sorbent, allowing for the selective retention of the analyte while other matrix components pass through. researchgate.net This approach has been shown to be effective for the determination of pesticide residues in soil samples. researchgate.net

Table of Research Findings on Bromacil Analysis

Analytical Method Matrix Key Findings Reference(s)
Molecularly Imprinted Solid-Phase Extraction (MISPE)SoilRecoveries of up to 53.17% for bromacil. researchgate.net
Pressurized Solvent Extraction (PSE)Polluted SoilRecovery results were in the range of 88-106%. researchgate.net
Solid-Phase Extraction (SPE) with C18 disksWaterAverage recoveries of >80% for bromacil. researchgate.netnih.gov
Solid-Phase Extraction (SPE) with Oasis MCXWell and River WaterEffective retention and elution of bromacil for LC/MS/MS analysis. ca.gov
Liquid-Liquid Extraction with ChloroformSoil and Plant TissuesInitial extraction method for subsequent cleanup and GC analysis. epa.gov
Differential Pulse Voltammetry (DPV) with BDDESpiked River WaterSuccessful determination of bromacil with a limit of detection of 1.26×10⁻⁶ mol L⁻¹. researchgate.net
Enzyme Immunoassay (ELISA)Water and SoilExcellent correlation to spiked amounts in water (0.1-160 ppb) and recoveries of 92.5-102.5% in soil (0.04-20 ppm). ucanr.edu
ssDNA Aptamer-based SelectionN/AIdentification of a high-affinity (Kd = 9.6 nM) and specific MRE for bromacil. nih.gov

Environmental Remediation and Management Strategies for Bromacil Contaminated Sites

Advanced Oxidation Processes (AOPs) for Water and Soil Treatment

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). ndsu.edunkust.edu.tw These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of recalcitrant organic pollutants like bromacil (B1667870). ndsu.edu Common AOPs applied to bromacil contamination include Fenton-like reactions, photocatalysis, ozonation, and persulfate-based oxidation. ufz.de

Fenton and Fenton-like reactions utilize hydrogen peroxide (H₂O₂) in the presence of an iron catalyst to produce hydroxyl radicals, which effectively degrade organic contaminants. acs.orgacs.org Research has focused on developing heterogeneous Fenton-like catalysts to overcome the limitations of traditional homogeneous systems, such as the need for acidic conditions and the production of iron sludge. acs.org

A novel approach involves the use of Trap-Ox® zeolite FeBEA35, an injectable, iron-exchanged heterogeneous Fenton-like catalyst. acs.orgacs.org This material serves a dual purpose by first adsorbing bromacil and then facilitating its degradation via a Fenton-like reaction. acs.org Studies have shown that adsorbed bromacil undergoes rapid oxidation when the zeolite is flushed with a dilute hydrogen peroxide solution. acs.org A key advantage of this system is its ability to operate effectively at neutral pH. acs.org

Research has demonstrated the high efficiency of this method, achieving over 99% depletion of bromacil within several hours. ufz.de The degradation follows distinct kinetics, with a reported half-life (t₀.₅) of approximately 0.3 hours. ufz.de

Table 1: Kinetic Parameters for Bromacil Degradation by Fenton-like Reaction using Trap-Ox® Zeolite

Parameter Value Reference
Observed Reaction Rate Constant (k_obs,bromacil) (2.2 ± 0.1) h⁻¹ ufz.de
Half-life (t₀.₅) 0.3 h ufz.de

Conditions: 1 g L⁻¹ zeolite, H₂O₂ dose of 3 wt%.

This process ultimately leads to a significant reduction in the phytotoxicity of the contaminated water to non-detectable levels. acs.orgresearchgate.net

Photocatalytic oxidation is an AOP that employs a semiconductor material, most commonly titanium dioxide (TiO₂), which, upon illumination with light of sufficient energy, generates electron-hole pairs. epa.govnih.gov These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive species that degrade contaminants. nih.gov

The photocatalytic degradation of bromacil using TiO₂ has been shown to be an effective treatment technology. tandfonline.com Studies have investigated enhancing the efficiency of TiO₂ by doping it with noble metals, such as gold (Au). In one study, the degradation of bromacil in an aqueous suspension of Au/TiO₂ under simulated sunlight followed pseudo-first-order kinetics. tandfonline.com The research identified fourteen distinct degradation products and noted a significant decrease in the toxicity of the treated solution. tandfonline.com Other research has found that the addition of hydrogen peroxide can considerably enhance the rate of TiO₂-photocatalyzed oxidation of bromacil. d-nb.info

Table 2: Kinetic Parameters for Photocatalytic Degradation of Bromacil using Au/TiO₂

Parameter Value Reference
Catalyst Concentration 0.2 g L⁻¹ tandfonline.com
Kinetic Model Pseudo-first-order tandfonline.com
Rate Constant (k) 0.0271 ± 0.0023 min⁻¹ tandfonline.com

Conditions: Aqueous suspension under simulated sunlight.

Ozonation and persulfate-based AOPs are other powerful methods for treating bromacil contamination. ufz.de Ozonation involves the use of ozone (O₃), a strong oxidant that can degrade pollutants either through direct reaction or through the formation of hydroxyl radicals in water. mdpi.comacs.org For bromacil, studies indicate that the degradation mechanism primarily involves a direct attack by the ozone molecule. acs.org Kinetic studies have modeled the ozonolysis of bromacil as a process proceeding via two parallel reactions. acs.orgacs.orgmdpi.com The addition of hydrogen peroxide to the ozonation system has been shown to be beneficial, as it reduces the formation of byproducts responsible for residual phytotoxicity. acs.orgmdpi.com

Table 3: Kinetic Rate Parameters for Bromacil Ozonolysis

Rate Parameter Value (μM⁻¹ min⁻¹) Description Reference
k₂ 0.0078 ± 0.0007 Rate of formation for product II acs.org
k₃ 0.030 ± 0.002 Rate of formation for product III acs.org

Parameters determined from the O₃/H₂O₂ system.

Persulfate-based AOPs utilize persulfate ions (S₂O₈²⁻), which can be activated by heat, ultraviolet (UV) light, or transition metals to generate the sulfate (B86663) radical (SO₄•⁻), a potent oxidizing agent. tandfonline.comnih.govmdpi.com The sulfate radical has a high redox potential and a longer half-life compared to the hydroxyl radical, making it effective for in-situ chemical oxidation (ISCO). molaid.com Research on treating contaminated soil has shown that alkaline-activated sodium persulfate can successfully destroy bromacil. The UV/persulfate process is also a recognized method for degrading organic contaminants. epa.gov

Adsorption-Based Remediation Technologies

Adsorption is a physical process where a contaminant is removed from a liquid or gas phase by accumulating on the surface of a solid material (adsorbent). mdpi.com This technology is widely used for water treatment and can be highly effective for removing herbicides like bromacil.

The most common treatment method for removing bromacil from groundwater is adsorption onto activated carbon (AC). ufz.deacs.org AC is produced to have a very large internal surface area (500–1500 m²/g), which makes it an ideal adsorbent. mdpi.com It is available in powdered (PAC) and granular (GAC) forms. mdpi.com

Studies on the adsorption of bromacil onto PAC suggest that the process occurs on two different types of surface sites: a smaller number of high-reactivity sites and a larger number of lower-reactivity sites. ufz.deije.ir The theoretical maximum adsorption capacity (qₘ) for bromacil on a specific PAC has been estimated to be between 170 and 190 mg g⁻¹. ufz.de The kinetics of this adsorption process are well-described by a pseudo-second-order model. ije.ir Besides conventional activated carbon, activated carbon cloth has also been shown to be effective for adsorbing bromacil from water.

Research into new remediation materials has led to the development of novel adsorbents with enhanced reactivity and performance for treating bromacil. These materials often combine adsorption with a degradation mechanism.

One such material is Carbo-Iron® , a composite material made of zerovalent iron and colloidal activated carbon. acs.orgresearchgate.net Carbo-Iron® was found to reduce bromacil with greater activity than nanoscale zerovalent iron (nZVI) alone. acs.orgresearchgate.net The process involves reductive debromination, transforming bromacil into a single primary product, 3-sec-butyl-6-methyluracil. acs.orgresearchgate.net This transformation is significant because the resulting product exhibits a 500-fold lower toxicity to the chlorophyte Scenedesmus vacuolatus compared to the parent bromacil compound. acs.orgresearchgate.net

Another innovative material is the Trap-Ox® zeolite , previously discussed as a Fenton-like catalyst. acs.orgacs.org This iron-exchanged zeolite also functions as a highly effective adsorbent, demonstrating a strong affinity for bromacil. acs.org Its design for in-situ permeable barriers allows it to first capture the herbicide from groundwater and subsequently destroy it through oxidation, providing a two-fold remediation strategy. acs.orgacs.org

Table 4: Performance of Novel Adsorbents for Bromacil Remediation

Adsorbent Mechanism Key Finding Reference
Carbo-Iron® Reductive Debromination Transforms bromacil to 3-sec-butyl-6-methyluracil, a product with 500x lower toxicity. acs.orgresearchgate.net

| Trap-Ox® zeolite FeBEA35 | Adsorption coupled with Fenton-like Oxidation | High adsorption affinity followed by rapid oxidation (>99% removal), leading to loss of phytotoxicity. | ufz.deacs.orgacs.org |

Bioremediation Approaches for Enhanced Degradation

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform contaminants into less harmful substances. For bromacil-contaminated sites, this approach offers a potentially cost-effective and environmentally friendly alternative to traditional physical and chemical remediation methods. numberanalytics.com The success of bioremediation hinges on creating favorable conditions for microbial activity, which can be achieved through biostimulation of the native microbial populations or by introducing specialized microorganisms in a process known as bioaugmentation. mdpi.com

Biostimulation Strategies for Indigenous Microorganisms

Biostimulation involves the modification of the subsurface environment to stimulate the growth and degradative activity of indigenous microorganisms capable of breaking down bromacil. numberanalytics.com This strategy is based on the principle that the necessary microbial populations often already exist at a contaminated site but are limited by certain environmental factors. numberanalytics.com

Key biostimulation strategies include the addition of nutrients, electron acceptors, and other amendments to enhance microbial metabolism. medcraveonline.com For the breakdown of herbicides like bromacil, providing essential nutrients such as nitrogen and phosphorus can be crucial for stimulating microbial growth and enzymatic activity. numberanalytics.com The process begins with a thorough assessment of the site's physicochemical properties and the native microbial community to identify limiting factors. mdpi.com Adjusting parameters like pH, temperature, and moisture content can also optimize conditions for biodegradation. numberanalytics.com

While bromacil degradation by indigenous microorganisms can be slow, co-metabolism, where the degradation occurs in the presence of another primary substrate, may be a significant pathway. cclmportal.ca The addition of organic amendments can serve as a primary carbon source, promoting the growth of a diverse microbial community and potentially enhancing the co-metabolic degradation of bromacil. cclmportal.ca

Table 1: Factors and Amendments in Biostimulation for Bromacil Remediation

Factor/Amendment Purpose Reference
Nutrients (Nitrogen, Phosphorus) Stimulate microbial growth and enzymatic activity. numberanalytics.com
Organic Amendments Serve as a primary carbon source to promote co-metabolism. cclmportal.ca
pH Adjustment Optimize the activity of biodegrading microorganisms. numberanalytics.com
Moisture Control Support the growth and metabolic function of microorganisms. numberanalytics.com
Electron Donors Enhance microbial respiration and contaminant transformation. medcraveonline.com

Bioaugmentation with Specialized Microbial Cultures

Bioaugmentation is the introduction of exogenous, specialized microbial strains or consortia with specific capabilities to degrade target contaminants like bromacil. researchgate.net This approach is particularly useful when the indigenous microbial population lacks the necessary catabolic genes or when faster degradation rates are required. medcraveonline.com

The success of bioaugmentation depends on the ability of the introduced microorganisms to survive, compete with the native microbiota, and maintain their degradative activity in the contaminated environment. medcraveonline.com Researchers have isolated various microbial strains with the ability to degrade herbicides. For instance, the fungus Penicillium paraherquei has been shown to degrade bromacil in liquid cultures. researchgate.net The introduction of such specialized microbes can significantly shorten the acclimation period often observed in bioremediation processes. researchgate.net

Table 2: Examples of Microbial Cultures in Bioaugmentation Research

Microorganism Type Specific Example Target Contaminant Mentioned in Study Reference
Fungi Penicillium paraherquei Bromacil researchgate.net
Bacteria Burkholderia sp. Phenols tandfonline.com
Microalgae Immobilized microalgae Pharmaceuticals and herbicides (including bromacil) tandfonline.com
Bacterial Consortia Various Petroleum hydrocarbons ucdavis.edu

Integrated Remediation Systems and Hybrid Treatment Approaches

Given the persistent nature of bromacil and the complexities of contaminated sites, a single remediation technology is often insufficient to achieve cleanup goals. Integrated remediation systems, which combine multiple treatment approaches, are increasingly being employed to address bromacil contamination more effectively. These hybrid systems leverage the strengths of different technologies to overcome the limitations of individual methods.

Another hybrid strategy involves the use of materials like Carbo-Iron®, which combines the adsorptive properties of activated carbon with the reductive capabilities of zero-valent iron (ZVI). ufz.de This material can effectively reduce bromacil to its less toxic form, 3-sec-butyl-6-methyluracil. ufz.de Similarly, pump-and-treat systems, a common method for groundwater remediation, can be integrated with granular activated carbon (GAC) filtration to remove bromacil from extracted groundwater. esaa.org The treated water can then be reinjected to promote flushing of the contaminant plume. esaa.org

The integration of phytoremediation with microbial amendments is another promising hybrid approach. Inoculating plants with specific bacteria can enhance the degradation of contaminants in the rhizosphere, the soil region directly influenced by root secretions. tandfonline.com This synergistic relationship can lead to greater contaminant removal than either plants or microbes could achieve alone. tandfonline.com The selection of a specific integrated system depends on site-specific conditions, contaminant concentrations, and remediation objectives. cclmportal.ca

Regulatory Science and Environmental Policy Analysis of Bromacil Sodium

Analysis of Groundwater and Surface Water Contamination Monitoring Data

Bromacil's chemical properties, particularly its persistence and high mobility in soil, make it a potential groundwater contaminant. regulations.govherts.ac.ukepa.gov Monitoring data from various programs have consistently shown that bromacil (B1667870) can leach into groundwater and contaminate surface water, confirming the concerns raised by its environmental fate profile. regulations.govepa.gov

The United States Geological Survey's (USGS) National Water Quality Assessment (NAWQA) program provides extensive data on bromacil's presence in U.S. water bodies. A query of the NAWQA database (accessed May 17, 2016) revealed 355 detections in 8,262 surface water samples, with concentrations ranging from 0.001 to 5.0 µg/L. regulations.gov For groundwater, 155 detections were found in 6,476 samples, with concentrations ranging from 0.003 to 21.74 µg/L. regulations.gov

Specific monitoring studies, particularly in citrus-growing regions, have provided more detailed insights.

Florida Retrospective Studies (1987-1990): DuPont conducted studies in three Florida regions (Central Ridge, Flatwoods, and Coastal) where bromacil was detected in groundwater at all sites. regulations.govepa.gov In the Central Ridge site, all ten wells were contaminated, with five wells showing detections above the 90 ppb Health Advisory Level (HAL) and a maximum concentration of 156 ppb. regulations.govepa.gov

Florida Prospective Study: A subsequent prospective groundwater monitoring study in Florida's Central Ridge region found that parent bromacil concentrations peaked at 55.2 ppb in the most contaminated well cluster. regulations.gov

California Monitoring: The California Department of Pesticide Regulation (DPR) reported that as of July 2021, bromacil residues were detected in 349 out of 39,304 groundwater samples from 12,938 wells. ca.gov In 2020, a concentration of 10.3 ppb was detected in a Fresno County well. ca.gov The maximum concentration ever detected in California was 23 ppb in a single well sampled in 1994. ca.gov

These findings illustrate that while detection frequencies may be relatively low on a national scale, contamination can be significant in areas with high use and vulnerable hydrogeology. regulations.gov

Review of Regulatory Decisions and Environmental Quality Guidelines

Regulatory agencies worldwide have established guidelines and made decisions to mitigate the risks associated with bromacil contamination. These actions are based on toxicological data and environmental monitoring.

In the United States, the EPA first registered bromacil in 1961 and issued a Reregistration Eligibility Decision (RED) in 1996. regulations.govepa.gov The 1996 RED acknowledged that bromacil leaches to groundwater and reduced the maximum application rate from 32 lbs ai/A to 12 lbs ai/A. epa.gov More recently, the 2020 Interim Registration Review Decision (ID) mandated further mitigation measures, including prohibiting aerial applications for all uses and requiring label changes to reduce off-target spray drift. regulations.gov

Various jurisdictions have set specific guideline values for bromacil in drinking water:

U.S. EPA: A Health Advisory Level (HAL) of 90 ppb (or 0.09 mg/L) was historically used for comparison in monitoring studies. regulations.govepa.gov

California: The Department of Pesticide Regulation (DPR) recommends a reference level of 197 ppb (0.197 mg/L) for evaluating bromacil residues in California wells. ca.gov Additionally, bromacil lithium salt is listed under Proposition 65 as known to the state to cause developmental and male reproductive toxicity. ca.gov

Florida: The state has established a Groundwater Cleanup Target Level of 70 µg/L (ppb) for bromacil. floridadep.gov

Australia: The National Health and Medical Research Council (NHMRC) set a health-based guideline value of 0.4 mg/L (400 ppb) for bromacil in drinking water. nhmrc.gov.au This is based on a No-Observed-Effect Level (NOEL) of 10 mg/kg bw/day from a 2-year rat study, with a large safety factor applied. nhmrc.gov.au

Canada: The Canadian Council of Ministers of the Environment (CCME) has developed water quality guidelines for agricultural uses. ccme.ca For irrigation, a key guideline is a maximum of 0.0002 mg/L (0.2 ppb) to protect sensitive crops. esaa.org For livestock watering, the guideline is 1.1 mg/L (1,100 ppb). esaa.org

Comparative Analysis of Bromacil-sodium within Broader Herbicide Regulatory Frameworks

Bromacil is part of the substituted uracil (B121893) class of herbicides, which act by inhibiting photosynthesis. ccme.caherts.ac.uknih.gov Its regulatory status and the concerns associated with its use are comparable to other persistent and mobile herbicides that pose a threat to groundwater quality.

In the United States, bromacil remains registered for specific agricultural and non-agricultural uses, though with significant restrictions aimed at mitigating groundwater contamination and spray drift. regulations.gov Its regulatory journey, from the initial registration to the 1996 RED and the 2020 Interim Decision, reflects an increasing emphasis on environmental protection, particularly water resources. regulations.govepa.gov This is similar to the regulatory scrutiny applied to other herbicides known for leaching, such as atrazine.

The regulatory landscape for bromacil differs significantly internationally. While it is registered for use in the U.S. and Australia, it is not approved for use as a pesticide in Great Britain or the European Union. nhmrc.gov.auherts.ac.uk Several EU member states, including Germany, Slovenia, and Sweden, have banned bromacil, citing its high persistence in soil, high leaching potential, and resulting groundwater contamination. pic.int This contrasts with its continued, albeit restricted, use in North America.

Canada has also established stringent guidelines, particularly for the protection of agricultural water uses, reflecting the herbicide's toxicity to non-target crops. ccme.ca The Canadian water quality guideline for irrigation (0.2 ppb) is among the most restrictive values globally, highlighting the concern for its impact on sensitive plant species. ccme.caesaa.org

This comparative analysis shows a divergence in regulatory approaches. The European model has leaned toward banning the substance due to its environmental properties, an example of the precautionary principle. pic.int In contrast, the North American approach has focused on risk management through use restrictions, application rate reductions, and targeted mitigation measures to allow for its continued use in specific scenarios. regulations.govccme.ca Bromacil's regulatory history is a clear case study of how scientific understanding of a pesticide's environmental fate can drive decades of evolving policy and risk management strategies across different jurisdictions.

Q & A

Q. How can researchers ensure reproducibility in this compound studies given variability in commercial formulations?

  • Methodological Answer : Source analytical-grade this compound (≥98% purity) from certified suppliers (e.g., Sigma-Aldrich, NIST reference materials). Characterize formulations via NMR and elemental analysis. Report batch-specific impurities in supplementary data. Collaborative trials (e.g., inter-laboratory comparisons) standardize protocols and reduce matrix effects .

Q. What frameworks align this compound research with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

  • Methodological Answer : Deposit raw datasets in repositories like Zenodo or Dryad with DOI assignment. Use standardized metadata (e.g., ISA-Tab format) detailing experimental conditions (pH, temperature, instrumentation). Adopt open-source tools (e.g., R, Python) for analysis scripts. Cross-reference data with ontologies (e.g., ChEBI for chemical entities) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.